molecular formula C7H7Br2N3S B13908413 4-(3,4-Dibromophenyl)thiosemicarbazide

4-(3,4-Dibromophenyl)thiosemicarbazide

Cat. No.: B13908413
M. Wt: 325.03 g/mol
InChI Key: TYYDGMOUXDEBME-UHFFFAOYSA-N
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Description

4-(3,4-Dibromophenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound has a molecular formula of C7H7Br2N3S and a molecular weight of 325.03 g/mol . It is characterized by the presence of two bromine atoms on the phenyl ring and a thiosemicarbazide group attached to the 4-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dibromophenyl)thiosemicarbazide typically involves the reaction of 3,4-dibromobenzaldehyde with thiosemicarbazide. The reaction is carried out in ethanol as a solvent, and the mixture is heated under reflux conditions for several hours . The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent volumes.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dibromophenyl)thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide group to other functional groups.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced forms of the thiosemicarbazide group.

    Substitution: Compounds with different substituents on the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dibromophenyl)thiosemicarbazide is unique due to the presence of two bromine atoms on the phenyl ring, which can enhance its biological activities and provide additional sites for chemical modification. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C7H7Br2N3S

Molecular Weight

325.03 g/mol

IUPAC Name

1-amino-3-(3,4-dibromophenyl)thiourea

InChI

InChI=1S/C7H7Br2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)

InChI Key

TYYDGMOUXDEBME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NN)Br)Br

Origin of Product

United States

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